Cas no 2679936-18-4 ((2R,4S)-1-acetyl-4-methanesulfonylpyrrolidine-2-carboxylic acid)

(2R,4S)-1-Acetyl-4-methanesulfonylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by its stereospecific configuration at the 2 and 4 positions. The compound features an acetyl group at the nitrogen atom and a methanesulfonyl substituent at the 4-position, contributing to its distinct reactivity and stability. Its carboxylic acid functionality enhances solubility in polar solvents, making it suitable for synthetic applications in pharmaceutical and agrochemical research. The stereochemistry of this molecule is critical for its role as a building block in asymmetric synthesis, particularly for biologically active compounds. High purity and well-defined stereocenters ensure reproducibility in complex synthetic pathways.
(2R,4S)-1-acetyl-4-methanesulfonylpyrrolidine-2-carboxylic acid structure
2679936-18-4 structure
Product Name:(2R,4S)-1-acetyl-4-methanesulfonylpyrrolidine-2-carboxylic acid
CAS No:2679936-18-4
MF:C8H13NO5S
MW:235.257521390915
CID:5644264
PubChem ID:165920119
Update Time:2025-05-23

(2R,4S)-1-acetyl-4-methanesulfonylpyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2R,4S)-1-acetyl-4-methanesulfonylpyrrolidine-2-carboxylic acid
    • 2679936-18-4
    • EN300-28276008
    • Inchi: 1S/C8H13NO5S/c1-5(10)9-4-6(15(2,13)14)3-7(9)8(11)12/h6-7H,3-4H2,1-2H3,(H,11,12)/t6-,7+/m0/s1
    • InChI Key: FRZVVXNPYNOQJB-NKWVEPMBSA-N
    • SMILES: S(C)([C@@H]1CN(C(C)=O)[C@@H](C(=O)O)C1)(=O)=O

Computed Properties

  • Exact Mass: 235.05144369g/mol
  • Monoisotopic Mass: 235.05144369g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 100Ų

(2R,4S)-1-acetyl-4-methanesulfonylpyrrolidine-2-carboxylic acid Pricemore >>

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Additional information on (2R,4S)-1-acetyl-4-methanesulfonylpyrrolidine-2-carboxylic acid

Introduction to (2R,4S)-1-Acetyl-4-Methanesulfonylpyrrolidine-2-Carboxylic Acid (CAS No. 2679936-18-4)

The compound (2R,4S)-1-Acetyl-4-Methanesulfonylpyrrolidine-2-Carboxylic Acid (CAS No. 2679936-18-4) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound belongs to the class of pyrrolidine derivatives, which are known for their versatile applications in drug design and development. The molecule's structure features a pyrrolidine ring substituted with an acetyl group, a methanesulfonyl group, and a carboxylic acid group, making it a unique entity with distinct chemical properties.

Recent studies have highlighted the importance of (2R,4S)-1-Acetyl-4-Methanesulfonylpyrrolidine-2-Carboxylic Acid in the development of novel therapeutic agents. Researchers have focused on its ability to modulate specific biological pathways, particularly in the context of neurodegenerative diseases and inflammatory conditions. The stereochemistry of the molecule, as indicated by its (2R,4S) configuration, plays a crucial role in determining its biological activity and selectivity. This stereochemical specificity is a key factor in its potential as a lead compound for drug discovery.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. The use of asymmetric catalysis has been pivotal in achieving the desired stereochemistry, ensuring high enantiomeric excess in the final product. This approach not only enhances the efficiency of the synthesis but also aligns with current trends toward sustainable and environmentally friendly chemical processes.

In terms of applications, (2R,4S)-1-Acetyl-4-Methanesulfonylpyrrolidine-2-Carboxylic Acid has shown promise as a bioisostere in medicinal chemistry. Its ability to mimic the pharmacophoric features of other bioactive molecules makes it an attractive candidate for replacing less optimal substituents in drug candidates. Additionally, its methanesulfonyl group contributes to improved solubility and bioavailability, which are critical factors in drug design.

Recent advancements in computational chemistry have further elucidated the molecular interactions of this compound. Molecular docking studies have revealed its potential to bind to key protein targets involved in cell signaling pathways, offering new insights into its mechanism of action. These findings underscore the importance of continued research into its therapeutic potential.

From an analytical standpoint, the characterization of (2R,4S)-1-Acetyl-4-Methanesulfonylpyrrolidine-2-Carboxylic Acid has been achieved through state-of-the-art techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods have provided detailed information about its molecular structure and conformational dynamics, which are essential for understanding its functional properties.

In conclusion, (2R,4S)-1-Acetyl-4-Methanesulfonylpyrrolidine-2-Carboxylic Acid (CAS No. 2679936-18-4) represents a cutting-edge compound with significant potential across multiple disciplines. Its unique chemical properties, combined with recent research advancements, position it as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover new applications and mechanisms, this compound is poised to make meaningful contributions to the field of organic chemistry and beyond.

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